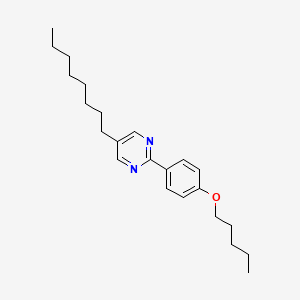

5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine

Description

Historical Context and Evolution of Pyrimidine (B1678525) Derivatives in Liquid Crystal and Optoelectronic Research

The systematic study of pyrimidines dates back to the late 19th century, with initial syntheses focusing on their fundamental chemical reactivity. However, it was much later that their potential in materials science was recognized. The introduction of the pyrimidine ring into the molecular structure of calamitic liquid crystals has been a significant area of research. tandfonline.com Scientists have investigated how the physicochemical and electro-optical properties are affected by this inclusion, often comparing them to nitrogen-containing six-membered ring derivatives and 1,4-phenylene derivatives. tandfonline.com

In the realm of optoelectronics, pyrimidine derivatives have been explored for their utility in devices such as organic light-emitting diodes (OLEDs). Their electron-deficient nature makes them suitable as electron-attracting components in π-conjugated structures, which are crucial for applications relying on intramolecular charge transfer.

Academic Significance and Research Niche of 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine within Contemporary Materials Science

While specific research on this compound is not extensively documented in publicly available literature, its academic significance can be inferred from studies on closely related compounds, such as 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8). The research niche for compounds like this compound lies in their potential to exhibit a rich variety of liquid crystal phases (mesophases) over a range of temperatures. acs.orgaps.org

The defining characteristic of these molecules is their rod-like shape, or calamitic nature, which is a prerequisite for forming liquid crystal phases. The structure of this compound, with its rigid phenyl-pyrimidine core and flexible alkyl and alkoxy chains, is designed to induce this mesomorphism. The specific lengths of the octyl and pentyloxy chains are expected to influence the transition temperatures between different phases, such as smectic, nematic, and isotropic liquid phases.

The investigation of such compounds is crucial for understanding the structure-property relationships in liquid crystals. By systematically varying the lengths of the flexible chains, researchers can fine-tune the material's properties, such as its clearing point (the temperature at which it becomes an isotropic liquid) and the temperature ranges of its various mesophases. This knowledge is vital for the design of new liquid crystal materials for specific applications.

Comprehensive Overview of Research Objectives and Scope for Investigating this compound

The primary research objective for a compound like this compound is the detailed characterization of its liquid crystalline behavior. This involves identifying the different mesophases it forms and the temperatures at which transitions between these phases occur. Techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are central to these investigations.

A further objective is to understand the anisotropic properties of the material in its liquid crystal phases. This includes studying its mechanical, thermal, and optical properties in different directions relative to the alignment of the molecules. For instance, research on the similar compound PYP8O8 has focused on its thermoelastic anisotropy, revealing how properties like sound velocity and thermal diffusivity vary with molecular orientation. acs.orgaps.org

The scope of research also extends to the potential applications of this compound. Given the properties of related pyrimidine-based liquid crystals, this compound could be a candidate for use in display technologies, sensors, and other optoelectronic devices. Therefore, a comprehensive investigation would also involve evaluating its electro-optical and dielectric properties.

Detailed Research Findings

Due to the limited direct research on this compound, the following data is based on findings for the closely related compound 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8), which serves as a valuable proxy for understanding the potential properties of the title compound.

Physicochemical Properties of a Phenyl Pyrimidine Liquid Crystal Analogue (PYP8O8)

| Property | Value |

| Molecular Formula | C₂₆H₄₀N₂O |

| Phase Transition Temperatures | Crystalline → 29°C → Smectic C → 56°C → Smectic A → 62°C → Nematic → 69°C → Isotropic Liquid aps.org |

| Molecular Length (parallel to director) | ~25.2 Å aps.org |

| Intermolecular Distance (perpendicular to director) | ~5 Å aps.org |

Anisotropic Properties of a Phenyl Pyrimidine Liquid Crystal Analogue (PYP8O8) in the Liquid Crystal Phase

| Property | Anisotropy (Perpendicular/Parallel to Director) |

| Thermal Diffusivity | 2 to 3 aps.org |

| Sound Attenuation Coefficient (Γ) | ~1.5 aps.org |

Structure

3D Structure

Properties

CAS No. |

57202-47-8 |

|---|---|

Molecular Formula |

C23H34N2O |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

5-octyl-2-(4-pentoxyphenyl)pyrimidine |

InChI |

InChI=1S/C23H34N2O/c1-3-5-7-8-9-10-12-20-18-24-23(25-19-20)21-13-15-22(16-14-21)26-17-11-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |

InChI Key |

XBFOOKLSWGVWMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for the Derivation of 5 Octyl 2 4 Pentyloxy Phenyl Pyrimidine

Strategic Retrosynthetic Analysis and Design of Precursor Molecules

A retrosynthetic analysis of 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine reveals that the most logical disconnection point is the C-C bond between the pyrimidine (B1678525) ring and the phenyl ring. This bond can be efficiently formed using a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis. This strategy simplifies the target molecule into two key precursor molecules: a 5-octyl-2-halopyrimidine and a 4-(pentyloxy)phenylboronic acid or a similar organometallic reagent.

Synthesis and Functionalization of Key Aromatic and Heterocyclic Intermediates

The synthesis of the heterocyclic intermediate, 5-octyl-2-halopyrimidine, begins with a commercially available pyrimidine derivative. A common starting material is 2-chloropyrimidine (B141910) or a related compound. The introduction of the octyl group at the 5-position can be achieved through various methods, including Grignard reactions or other organometallic coupling reactions with a suitable 5-halo-2-chloropyrimidine. For instance, 5-bromo-2-chloropyrimidine (B32469) can be reacted with an octyl Grignard reagent in the presence of a suitable catalyst.

The aromatic intermediate, 4-(pentyloxy)phenylboronic acid, is typically prepared from 4-bromophenol (B116583). The first step involves a Williamson ether synthesis, where 4-bromophenol is deprotonated with a base, such as potassium hydroxide, and then reacted with 1-bromopentane (B41390) to form 1-bromo-4-(pentyloxy)benzene. nih.gov This is followed by the conversion of the aryl bromide to a boronic acid. This transformation can be accomplished by reacting the aryl bromide with a boronic ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst, or by converting the aryl bromide to an organolithium or Grignard reagent, which is then quenched with a trialkyl borate (B1201080) followed by acidic workup.

Development of Palladium-Catalyzed Cross-Coupling Reactions for Core Assembly

The core assembly of this compound is achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction involves the coupling of the 5-octyl-2-halopyrimidine with 4-(pentyloxy)phenylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for the success of this reaction.

Typical catalysts for this type of transformation include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of the ligand is also crucial, with phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines often employed to improve catalytic activity. The base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is necessary to activate the boronic acid. The reaction is usually carried out in a solvent mixture, such as toluene/water or dioxane/water, at elevated temperatures.

Elaboration of Alkyl and Alkyloxy Side Chains onto the Pyrimidine-Phenyl Core Structure

As outlined in the retrosynthetic analysis, the alkyl and alkyloxy side chains are incorporated into the precursor molecules before the final cross-coupling step.

The octyl side chain is introduced onto the pyrimidine ring. One common method is through a Kumada or Negishi cross-coupling reaction. organic-chemistry.orgnih.gov For example, 2,5-dihalopyrimidine can be selectively reacted with an octyl Grignard reagent (for Kumada coupling) or an octylzinc reagent (for Negishi coupling) in the presence of a suitable nickel or palladium catalyst. organic-chemistry.orgnih.gov This allows for the regioselective installation of the octyl group at the 5-position.

The pentyloxy side chain is introduced onto the phenyl ring via a Williamson ether synthesis. 4-Hydroxyphenylboronic acid or a protected derivative can be treated with a base to form a phenoxide, which then undergoes nucleophilic substitution with 1-bromopentane. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Optimization of Reaction Conditions for Enhanced Purity and Yield in the Synthesis of this compound

To maximize the yield and purity of the final product, optimization of the reaction conditions for the Suzuki-Miyaura coupling is essential. Key parameters to consider include:

Catalyst and Ligand: Screening different palladium catalysts and phosphine (B1218219) ligands can significantly impact the reaction efficiency. For sterically hindered or electronically challenging substrates, more advanced catalyst systems, such as those employing Buchwald-Hartwig ligands, may be necessary.

Base: The choice and concentration of the base can influence the rate of transmetalation and reductive elimination steps in the catalytic cycle.

Solvent: The solvent system affects the solubility of the reactants and the stability of the catalytic species. A mixture of an organic solvent and water is often optimal.

Temperature and Reaction Time: Careful control of the reaction temperature and monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can prevent the formation of byproducts and ensure complete conversion.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | PdCl₂(dppf) |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF |

| Temperature | 80 °C | 100 °C | 120 °C |

Advanced Chromatographic and Recrystallization Techniques for Purification and Isolation Methodologies

After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, catalyst residues, and byproducts. A combination of chromatographic and recrystallization techniques is typically employed to achieve the high purity required for liquid crystal applications.

Chromatography: Column chromatography is a widely used technique for the initial purification of the crude product. nih.gov A silica (B1680970) gel stationary phase is commonly used, and the mobile phase is a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is gradually increased to separate the desired product from impurities with different polarities. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be utilized. nih.gov

Recrystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline solids. pitt.edumt.com The purified product from chromatography is dissolved in a minimal amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly, causing the pure compound to crystallize while impurities remain dissolved in the mother liquor. The choice of solvent is critical and is often determined empirically. Common solvents for the recrystallization of such organic molecules include ethanol, isopropanol, or mixtures of solvents. researchgate.net The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

| Technique | Stationary Phase/Solvent | Purpose |

| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate | Removal of catalyst residues and major byproducts. nih.gov |

| Recrystallization | Ethanol or Isopropanol | Final purification to obtain high-purity crystalline product. pitt.edumt.comresearchgate.net |

| HPLC | C18 reverse-phase, Acetonitrile/Water | Analytical purity assessment and preparative purification if needed. nih.gov |

Advanced Spectroscopic and Diffraction Techniques for Detailed Structural Elucidation of 5 Octyl 2 4 Pentyloxy Phenyl Pyrimidine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Proton and Carbon Chemical Shift Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine, a complete assignment of all proton (¹H) and carbon (¹³C) signals would be necessary to confirm the molecular structure.

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrimidine (B1678525) and phenyl rings, as well as signals for the aliphatic protons of the octyl and pentyloxy chains. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide detailed information about the connectivity of the atoms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for the unambiguous assignment of all proton and carbon signals and to establish through-bond connectivities. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, offering valuable information about the molecule's preferred conformation in solution.

Without experimental data, a representative data table cannot be constructed.

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₂₃H₃₄N₂O.

In addition to determining the molecular ion peak, tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the protonated or deprotonated molecular ion, characteristic fragment ions would be generated. The analysis of these fragments would provide valuable structural information, confirming the presence of the octyl, pentyloxy, phenyl, and pyrimidine moieties. The fragmentation pattern is typically influenced by the stability of the resulting ions and neutral losses.

A detailed fragmentation analysis would involve proposing structures for the observed fragment ions and rationalizing their formation through established fragmentation mechanisms. This would serve as a further confirmation of the compound's structure.

A data table for characteristic fragments cannot be generated without the relevant experimental mass spectrometry data.

Single-Crystal X-ray Diffraction for Unambiguous Determination of Solid-State Molecular Geometry and Crystal Packing of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles could be determined.

The resulting crystal structure would offer an unambiguous confirmation of the molecular geometry in the solid state. It would also reveal the packing arrangement of the molecules in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces, and potential π-π stacking between the aromatic rings. These interactions are crucial in understanding the physical properties of the material.

Key crystallographic parameters that would be determined include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit.

A table of crystallographic data cannot be provided as no single-crystal X-ray diffraction studies for this compound have been found.

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Molecular Symmetries and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each functional group in this compound would have characteristic vibrational frequencies.

The IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the aromatic rings, and C-O stretching of the ether linkage. The fingerprint region of the spectrum (below 1500 cm⁻¹) would contain a complex pattern of bands that is unique to the molecule.

Raman spectroscopy, which is sensitive to the polarizability of molecular bonds, would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. By comparing the IR and Raman spectra, information about the molecular symmetry can be inferred based on the mutual exclusion principle for centrosymmetric molecules.

Analysis of the vibrational spectra can also provide insights into intermolecular interactions in the solid state, as these interactions can cause shifts in the vibrational frequencies compared to the gas or solution phase.

A table of characteristic vibrational frequencies cannot be compiled without the corresponding experimental spectra.

Theoretical and Computational Chemistry Approaches to Understanding 5 Octyl 2 4 Pentyloxy Phenyl Pyrimidine

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure, Molecular Orbitals, and Energetic Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aimspress.comnih.gov For calamitic (rod-shaped) liquid crystals like 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine, DFT calculations are instrumental in determining the optimized molecular geometry, electronic charge distribution, and various energetic properties. nih.gov Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a suitable basis set like 6-311G are commonly employed to model the molecule in the gas phase or in solution. nih.gov These calculations provide a foundational understanding of the molecule's intrinsic properties that govern its behavior in condensed phases.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov

For this compound, the HOMO is typically localized on the electron-rich phenyl-pyrimidine core, while the LUMO is also distributed across this conjugated system. A smaller energy gap suggests that the molecule can be more easily excited, influencing its optical and electronic properties. aimspress.com These calculations are crucial for designing liquid crystals for applications in electronic displays and organic electronics.

Table 1: Illustrative Frontier Molecular Orbital Energies for Phenylpyrimidine Derivatives This table presents typical, representative values for compounds similar to this compound, as specific experimental or calculated values for this exact compound are not readily available in public literature.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.45 | Indicates molecular stability and electronic transition energy |

The molecular dipole moment and polarizability are key factors that determine the intermolecular forces and, consequently, the formation and stability of liquid crystal phases. semanticscholar.org The dipole moment arises from the asymmetric distribution of charge across the molecule. In this compound, the nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen atom in the pentyloxy group create a net dipole.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. For elongated molecules like liquid crystals, this property is anisotropic, meaning it differs along different molecular axes. DFT calculations can provide the components of the polarizability tensor, which are essential for predicting how the molecule will align in an electric field—a fundamental principle behind liquid crystal display (LCD) technology. researchgate.net

Table 2: Representative Calculated Electronic Properties for a Phenylpyrimidine-Based Mesogen The following are illustrative values based on computational studies of analogous liquid crystal molecules.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 2.5 - 3.5 | Debye |

| Mean Polarizability (α) | ~40 x 10-24 | esu |

| Anisotropy of Polarizability (Δα) | ~25 x 10-24 | esu |

Molecular Dynamics Simulations for Investigating Conformational Landscapes and Supramolecular Aggregation Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For liquid crystals, MD simulations are invaluable for studying the dynamic processes that lead to the formation of ordered mesophases. nih.gov By simulating a system containing hundreds or thousands of this compound molecules, researchers can observe their aggregation behavior and conformational changes at an atomistic level. nih.gov

These simulations reveal how the flexible octyl and pentyloxy chains influence the packing of the rigid phenyl-pyrimidine cores. The simulations can track the orientation of the molecules, allowing for the calculation of an order parameter, which quantifies the degree of alignment within the system. This provides insight into how van der Waals forces and electrostatic interactions, including those from molecular quadrupoles, are essential for the correct prediction of liquid crystalline phases. nih.govaps.org

Computational Prediction of Mesomorphic Behavior and Stability of Liquid Crystalline Phases

Computational models can predict the type of liquid crystal phase (e.g., nematic, smectic A, smectic C) that a molecule like this compound will form and the temperature range over which these phases are stable. nih.gov By performing MD simulations at various temperatures, one can observe phase transitions from a disordered isotropic liquid to more ordered phases upon cooling. aps.org

For instance, simulations can differentiate between a smectic A phase, where molecules are arranged in layers with their long axes perpendicular to the layer plane, and a smectic C phase, where they are tilted. This is achieved by analyzing the intermolecular structure and orientational order relative to the layer normal. nih.gov Such predictions are crucial for understanding the fundamental physics of self-assembly and for designing materials with specific phase behaviors. york.ac.uk

In Silico Exploration of Structure-Property Relationships for this compound and its Analogues

In silico studies are used to systematically explore how modifications to the molecular structure of this compound affect its properties. By creating a library of virtual analogues and calculating their properties, researchers can establish clear structure-property relationships. nih.gov

Characterization of Mesomorphic Behavior and Electro Optical Phenomena of 5 Octyl 2 4 Pentyloxy Phenyl Pyrimidine

Thermal Analysis and Identification of Phase Transition Enthalpies and Temperatures via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary technique for identifying the temperatures and measuring the enthalpies of phase transitions in a material. For a liquid crystal like 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine, a DSC thermogram would reveal distinct peaks corresponding to transitions between crystalline, various mesophases (e.g., nematic, smectic), and the isotropic liquid state upon heating and cooling. The temperature at the peak maximum indicates the transition temperature, while the integrated area of the peak provides the enthalpy change (ΔH) associated with the transition, offering insight into the degree of molecular ordering change. However, no published DSC data specifically for this compound is currently available.

Morphological and Textural Investigations of Mesophases Using Polarized Optical Microscopy (POM) and Hot-Stage Microscopy

Polarized Optical Microscopy (POM) coupled with a hot stage is essential for the direct observation and identification of liquid crystal mesophases. Each type of mesophase exhibits characteristic optical textures when viewed between crossed polarizers. For instance, a nematic phase might show a schlieren or threaded texture, while different smectic phases would display focal conic or fan-shaped textures. By observing these textures as a function of temperature, the phase transition sequence determined by DSC can be visually confirmed and the specific type of mesophase can be identified. Without experimental work on this compound, its specific textures remain uncharacterized.

Structural Characterization of Liquid Crystalline Phases via Small-Angle X-ray Diffraction (SAXD) and Wide-Angle X-ray Diffraction (WAXD)

X-ray diffraction (XRD) techniques provide quantitative information about the molecular arrangement within mesophases. Small-Angle X-ray Diffraction (SAXD) is used to determine the layer spacing in smectic phases, yielding sharp, low-angle reflections. Wide-Angle X-ray Diffraction (WAXD) gives information about the short-range positional order, such as the average distance between molecules. For a nematic phase, WAXD would show a diffuse halo, while in a smectic phase, it would confirm the liquid-like arrangement within the layers. This crucial structural data is not present in the literature for this compound.

Dielectric Anisotropy and Relaxation Spectroscopy for Probing Molecular Dynamics and Orientational Order in Mesophases

Dielectric spectroscopy measures the response of a material to an applied electric field, providing insights into its dielectric anisotropy (Δε) and molecular dynamics. The sign and magnitude of Δε are critical for device applications and are determined by the molecular dipole moment and its orientation relative to the molecular long axis. Dielectric relaxation spectroscopy probes the rotational motions of molecules, offering information on switching speeds and viscosity. No dielectric studies specific to this compound have been reported.

Electro-Optical Switching Dynamics, Response Times, and Contrast Ratio Measurements in Device Configurations

The electro-optical performance of a liquid crystal is assessed by fabricating test cells and measuring key parameters. This includes determining the threshold voltage required for switching, the response times (rise and decay times) for switching between on and off states, and the contrast ratio, which is the ratio of light transmission in the on and off states. These characteristics are fundamental to the material's utility in displays and light modulators. Such device-specific measurements are contingent on the synthesis and characterization of the compound, which has not been documented for this compound.

Birefringence and Refractive Index Determination in Different Mesophases and Isotropic State

Birefringence (Δn) is the difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. It is a key optical property that governs the phase shift of light passing through the material and is crucial for the design of optical components. The refractive indices (n_e and n_o) and their dispersion with wavelength are typically measured using techniques like the Abbé refractometer. This fundamental optical data is unavailable for this compound.

Exploration of Advanced Technological Applications for 5 Octyl 2 4 Pentyloxy Phenyl Pyrimidine Based Materials

Integration Potential in Next-Generation Liquid Crystal Displays (LCDs) and Microdisplays

Phenyl pyrimidine-based liquid crystals are known for their favorable dielectric anisotropy and birefringence, which are critical parameters for the performance of liquid crystal displays. The specific arrangement of the octyl and pentyloxy chains in 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine would theoretically influence its mesophase behavior and, consequently, its suitability for display applications. In next-generation LCDs, such as those requiring faster switching speeds and higher resolutions, the molecular structure of the liquid crystal material is paramount. The asymmetric nature of this molecule could potentially lead to unique electro-optical properties, though experimental data is needed for verification.

Utility in Electro-Optic Modulators, Spatial Light Modulators, and Photonics Devices

The application of organic materials in electro-optic modulators and other photonics devices is a rapidly growing field. Liquid crystals from the phenyl pyrimidine (B1678525) family are of interest due to their ability to alter the phase or polarization of light in response to an electric field. The performance of such devices is heavily dependent on the material's electro-optic coefficient and response time. While there is no specific data for this compound, its molecular structure suggests it could exhibit a significant electro-optic effect. Further research would be necessary to quantify its performance and compare it to existing materials.

Development of Chemical and Physical Sensors Leveraging Mesophase Transitions and Orientational Changes

The ordered yet fluid nature of liquid crystal phases can be exploited for sensing applications. The transition temperatures between different mesophases are sensitive to the presence of chemical analytes or changes in physical parameters like pressure or temperature. The introduction of analytes can disrupt the molecular ordering of the liquid crystal, leading to a detectable optical response. The specific phase transition temperatures of this compound would determine its operational range as a sensor. Without experimental data on its mesophase behavior, its potential in this area remains theoretical.

Application in Organic Field-Effect Transistors (OFETs) and Other Organic Electronic Device Architectures

In the realm of organic electronics, liquid crystalline materials are being explored for their potential as charge-transporting layers in devices like OFETs. The self-assembling nature of liquid crystals can lead to well-ordered domains that facilitate charge mobility. The performance of an OFET is characterized by its charge carrier mobility and on/off ratio. The molecular structure of this compound, with its aromatic core and flexible alkyl chains, is conducive to the formation of ordered structures. However, without experimental studies on its charge transport properties, its viability for electronic applications cannot be confirmed.

Systematic Analysis of Structure Property Relationships and Rational Design Principles for 5 Octyl 2 4 Pentyloxy Phenyl Pyrimidine

Influence of Alkyl Chain Length and Substituent Position on Mesophase Type, Stability, and Transition Temperatures

The mesomorphic behavior of 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine is profoundly influenced by the length and position of its alkyl and alkoxy chains. The octyl chain at the 5-position of the pyrimidine (B1678525) ring and the pentyloxy chain at the 4-position of the phenyl ring play a crucial role in determining the type of mesophases formed, their thermal stability, and the temperatures at which transitions between these phases occur.

In general, for homologous series of 2,5-disubstituted phenylpyrimidines, an increase in the length of the alkyl chains tends to stabilize smectic phases over nematic phases. This is attributed to the enhanced van der Waals interactions between the aliphatic chains, which promote a higher degree of molecular ordering and layer formation characteristic of smectic phases. The octyl chain in the subject compound is of sufficient length to promote smectic behavior.

For a closely related homologous compound, 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine (PYP8O8), the following phase transitions have been observed: Crystalline (Crys) to Smectic C (SmC) at 29°C, Smectic C to Smectic A (SmA) at 56°C, Smectic A to Nematic (N) at 62°C, and Nematic to Isotropic (Iso) at 69°C. acs.orgnih.gov This data highlights the rich polymorphism that can be expected in this class of compounds. The presence of both smectic and nematic phases in PYP8O8 suggests that this compound, with its slightly shorter pentyloxy chain, is also likely to exhibit a similar phase sequence, though the specific transition temperatures will differ.

The position of the substituents is equally critical. The 2,5-disubstitution pattern of the pyrimidine ring is known to produce materials with wide-range enantiotropic smectic C phases at higher temperatures compared to their 2,4-disubstituted isomers. This is due to the more linear molecular shape of the 2,5-isomers, which favors the formation of tilted smectic structures.

| Transition | Temperature (°C) |

|---|---|

| Crys → SmC | 29 |

| SmC → SmA | 56 |

| SmA → N | 62 |

| N → Iso | 69 |

Impact of the Pentyloxy Chain and its Location on Electro-Optical Coefficients and Dielectric Properties

The pentyloxy chain, located at the para-position of the phenyl ring, significantly influences the electro-optical and dielectric properties of this compound. These properties are critical for the performance of liquid crystal displays (LCDs) and other photonic devices.

Recent studies on polar rod-shaped liquid crystalline molecules with phenylpyrimidine moieties have revealed the potential for colossal dielectric permittivity. rsc.orgresearchgate.net This phenomenon is attributed to the large molecular dipole moments and reduced steric hindrance to molecular rotation. While specific data for this compound is not available, the structural similarities suggest that it may also exhibit a high dielectric constant.

Derivation of Molecular Design Principles for Tailoring Specific Mesomorphic and Electro-Optical Performances

Based on the structure-property relationships observed in this compound and related compounds, several molecular design principles can be derived for tailoring specific mesomorphic and electro-optical performances.

For tailoring mesomorphic properties:

Mesophase Type: To promote smectic phases, longer alkyl chains (e.g., octyl or longer) should be employed. To favor nematic phases, shorter alkyl chains are preferable. The 2,5-substitution pattern on the pyrimidine ring is advantageous for achieving stable smectic C phases.

Transition Temperatures: The clearing point can be fine-tuned by adjusting the length of the alkyl and alkoxy chains, keeping in mind the odd-even effect. Introducing bulky lateral substituents on the core can lower the clearing point and melting point, potentially widening the mesophase range.

Mesophase Range: A broad mesophase range is often desirable. This can be achieved by designing molecules with a low melting point and a high clearing point. This often involves creating a mismatch in the lengths of the terminal chains or introducing features that disrupt crystalline packing without significantly affecting the liquid crystalline order.

For tailoring electro-optical properties:

Birefringence (Δn): To increase birefringence, the extent of the π-conjugated core can be extended, for instance, by replacing the phenyl ring with a biphenyl (B1667301) or naphthalene (B1677914) group. Conversely, to decrease birefringence, the length of the flexible alkyl chains can be increased.

Response Time: The rotational viscosity of the material, which influences the switching speed, is related to the molecular shape and intermolecular interactions. Shorter alkyl chains and a more streamlined molecular profile generally lead to lower viscosity and faster response times.

Comparative Study with Homologous Series and Structurally Related Pyrimidine-based Mesogens for Performance Benchmarking

A comparative analysis of this compound with its homologous series and other structurally related pyrimidine-based mesogens provides valuable insights into its performance potential.

Comparison within the Homologous Series (5-alkyl-2-(4-alkoxyphenyl)pyrimidines):

By systematically varying the length of the alkyl chain (m) at the 5-position and the alkoxy chain (n) at the 4'-position (CmH2m+1-Pyr-Ph-OCnH2n+1), clear trends emerge.

Mesophase Stability: As 'm' and 'n' increase, the stability of smectic phases generally increases, and the nematic range narrows or disappears. For instance, compounds with shorter chains (e.g., m, n < 5) are more likely to be purely nematic, while those with longer chains, like the subject compound (m=8, n=5), exhibit both smectic and nematic phases. Very long chains can lead to the suppression of the nematic phase altogether.

Comparison with Structurally Related Pyrimidine-based Mesogens:

Isomeric Position: As mentioned earlier, 2,5-disubstituted pyrimidines, such as the title compound, tend to have higher smectic C transition temperatures and broader smectic C ranges compared to their 2,4-disubstituted counterparts.

Core Modifications: Replacing the phenyl ring with other aromatic systems like naphthalene or introducing lateral substituents on the core can drastically alter the mesomorphic and electro-optical properties. For instance, incorporating a naphthalene unit would be expected to increase the birefringence and the clearing temperature. Lateral substitution would likely decrease the clearing temperature and alter the phase sequence.

Terminal Group Substitution: The replacement of the alkoxy group with other functionalities, such as an alkyl or a cyano group, would have a profound impact. An alkyl group would likely lower the melting and clearing points. A terminal cyano group would significantly increase the longitudinal dipole moment, leading to a large positive dielectric anisotropy, a property highly sought after for twisted nematic (TN) and super-twisted nematic (STN) display applications.

Future Research Directions and Emerging Opportunities for 5 Octyl 2 4 Pentyloxy Phenyl Pyrimidine

Exploration of Novel and Sustainable Synthetic Methodologies for Enhanced Material Production

The future production of 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine will likely focus on the development of novel and sustainable synthetic routes that are both efficient and environmentally benign. Traditional multi-step syntheses of liquid crystals often involve hazardous reagents, expensive catalysts, and generate significant chemical waste. chemeurope.comuni-halle.dewhiterose.ac.uk Green chemistry principles are increasingly being applied to the synthesis of liquid crystalline materials, and these approaches are highly relevant for the future production of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multi-component Reactions | Reduced reaction steps, higher yields, less waste | Design of novel reaction pathways combining key structural fragments in a single step. |

| Green Solvents | Reduced environmental impact, improved safety | Exploring the use of bio-based solvents and supercritical fluids. |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Development of robust and selective solid-supported catalysts. |

Advanced Computational Modeling for High-Throughput Screening and Rational Material Discovery

Advanced computational modeling is set to play a pivotal role in accelerating the discovery and optimization of liquid crystalline materials like this compound. Techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) are powerful tools for predicting the phase behavior, transition temperatures, and optoelectronic properties of liquid crystals from their molecular structure. mdpi.commdpi.com These methods allow for a fundamental understanding of how molecular features, such as the length of the alkyl and alkoxy chains and the nature of the aromatic core, influence the macroscopic properties of the material.

The integration of high-throughput screening (HTS) methodologies with computational modeling will enable the rapid evaluation of large virtual libraries of related compounds. ed.ac.ukmdpi.comnih.govresearchgate.net This approach can identify promising candidates with desired properties before their actual synthesis, significantly reducing the time and cost associated with experimental research. Machine learning algorithms can be trained on existing experimental and computational data to predict the properties of new, unsynthesized molecules with even greater speed and accuracy. mdpi.comnih.gov This data-driven approach to materials discovery will be instrumental in designing novel derivatives of this compound with tailored properties for specific applications.

| Computational Technique | Application in Liquid Crystal Research | Future Direction |

| Molecular Dynamics (MD) | Simulating phase transitions and molecular ordering. | Development of more accurate force fields for complex liquid crystal systems. |

| Density Functional Theory (DFT) | Calculating electronic and optical properties. | Application to larger systems and more complex molecular architectures. |

| High-Throughput Screening (HTS) | Rapidly assessing properties of virtual compound libraries. | Integration with machine learning for predictive modeling. |

| Machine Learning (ML) | Predicting material properties from molecular structure. | Development of robust models for a wide range of liquid crystal properties. |

Development of Hybrid and Composite Materials Incorporating this compound with Nanostructures or Polymers

The incorporation of this compound into hybrid and composite materials offers a pathway to novel functionalities and enhanced performance. By combining this liquid crystal with nanostructures or polymers, it is possible to create materials with properties that are not accessible with the individual components alone.

One promising area of research is the development of hybrid liquid crystals containing nanoparticles. nih.govbeilstein-journals.orgnih.gov For example, dispersing metallic or semiconductor nanoparticles within the liquid crystal matrix can modify its optical and electronic properties, leading to applications in plasmonics and photonics. The liquid crystal can serve as an anisotropic host that can be used to control the spatial arrangement of the nanoparticles. frontiersin.org

Another important class of composite materials is polymer-dispersed liquid crystals (PDLCs). researchgate.netrsc.orgmateriability.commdpi.comusm.edu In a PDLC, micro- or nano-sized droplets of the liquid crystal are embedded in a solid polymer matrix. These materials can be switched from a light-scattering (opaque) state to a transparent state by applying an electric field. The specific properties of this compound, such as its clearing point and dielectric anisotropy, will influence the performance of PDLCs in applications like smart windows and flexible displays.

| Composite Type | Key Components | Potential Applications |

| Nanoparticle-Doped Liquid Crystals | This compound, metallic or semiconductor nanoparticles | Plasmonic devices, optical sensors, enhanced electro-optic switching. |

| Polymer-Dispersed Liquid Crystals (PDLCs) | This compound, polymer matrix | Smart windows, privacy screens, flexible displays. |

| Liquid Crystal-Polymer Networks | This compound, cross-linked polymer network | Actuators, responsive coatings, tunable optical elements. |

Investigation of Self-Assembly and Supramolecular Structures in Confined Geometries and Thin Films

The self-assembly of this compound into well-defined supramolecular structures, particularly in confined geometries and thin films, is a fascinating area of fundamental research with significant technological implications. The behavior of liquid crystals can be dramatically different when they are confined to spaces with dimensions on the order of micrometers or nanometers. mdpi.com Understanding and controlling this behavior is crucial for the development of micro- and nano-scale devices.

In thin films, the interactions between the liquid crystal molecules and the substrate can induce specific alignments and defect structures that are not observed in the bulk material. These surface-induced structures can be exploited in applications such as sensors and alignment layers for displays. The study of the self-assembly of this compound on patterned substrates could lead to the fabrication of complex, pre-designed optical elements.

Furthermore, the formation of supramolecular structures through non-covalent interactions, such as hydrogen bonding or π-π stacking, can lead to the emergence of novel liquid crystalline phases with unique properties. researchgate.net Exploring the potential for this compound to participate in such supramolecular assemblies could open up new avenues for the design of functional materials.

| Research Area | Key Focus | Potential Outcomes |

| Self-Assembly in Thin Films | Influence of substrate interactions on molecular alignment. | Development of novel sensors and optical components. |

| Confinement Effects | Behavior of the liquid crystal in micro- and nano-channels. | Fabrication of microfluidic devices and tunable photonic crystals. |

| Supramolecular Structures | Formation of ordered assemblies through non-covalent interactions. | Discovery of new liquid crystalline phases with unique properties. |

Potential in Emerging Smart Materials, Responsive Systems, and Adaptive Optoelectronic Devices

The unique electro-optical properties of this compound make it a strong candidate for use in a variety of emerging smart materials, responsive systems, and adaptive optoelectronic devices. The ability to modulate the alignment of the liquid crystal molecules with an external stimulus, such as an electric field or light, is the basis for many of these applications.

In the realm of smart materials, this compound could be a key component in the development of smart windows that can control the amount of light and heat passing through them, leading to significant energy savings in buildings. nih.govresearchgate.netmdpi.commdpi.comnih.gov Photo-responsive liquid crystal systems, where the phase transition is triggered by light, are a particularly exciting area of research for such applications. nih.govnih.gov

Furthermore, the use of phenyl-pyrimidine derivatives as emitters in organic light-emitting diodes (OLEDs) has been demonstrated. mdpi.comnih.govktu.edu The specific electronic properties of this compound could be harnessed to develop efficient and stable OLEDs for next-generation displays and lighting. The development of responsive systems, such as sensors that change their optical properties in the presence of specific chemical or biological analytes, is another promising application area.

| Application Area | Enabling Property | Future Outlook |

| Smart Windows | Electric field or light-induced switching of transparency. | Development of energy-efficient and self-powered smart glazing. |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence and charge transport properties. | Design of highly efficient and durable emitters for displays and lighting. |

| Responsive Sensors | Changes in optical properties upon interaction with analytes. | Creation of sensitive and selective chemical and biological sensors. |

| Adaptive Optics | Electric field control of refractive index. | Fabrication of tunable lenses, filters, and beam steering devices. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.